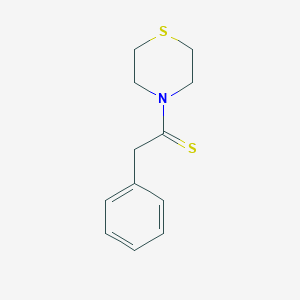
2-Phenyl-1-thiomorpholin-4-ylethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-thiomorpholin-4-ylethanethione, also known as PTM, is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTM is a cyclic thioamide that possesses a unique chemical structure, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-thiomorpholin-4-ylethanethione is not fully understood. However, it is believed that 2-Phenyl-1-thiomorpholin-4-ylethanethione exerts its antitumor effects by inhibiting the activity of certain enzymes involved in cell growth and division. It also induces oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its antitumor effects, 2-Phenyl-1-thiomorpholin-4-ylethanethione has also been found to possess anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation in animal models of arthritis and inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Phenyl-1-thiomorpholin-4-ylethanethione in laboratory experiments is its ease of synthesis. 2-Phenyl-1-thiomorpholin-4-ylethanethione can be synthesized in a laboratory setting with relative ease, making it an accessible compound for researchers. However, one of the limitations of 2-Phenyl-1-thiomorpholin-4-ylethanethione is its potential toxicity. It is important for researchers to exercise caution when handling 2-Phenyl-1-thiomorpholin-4-ylethanethione and to follow proper safety protocols.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Phenyl-1-thiomorpholin-4-ylethanethione. One area of interest is the development of 2-Phenyl-1-thiomorpholin-4-ylethanethione as a cancer therapy. Further studies are needed to fully understand the mechanism of action of 2-Phenyl-1-thiomorpholin-4-ylethanethione and to determine its efficacy in treating different types of cancer. Another area of interest is the development of 2-Phenyl-1-thiomorpholin-4-ylethanethione as an anti-inflammatory agent. Research is needed to determine the potential therapeutic applications of 2-Phenyl-1-thiomorpholin-4-ylethanethione in treating inflammatory diseases such as arthritis. Additionally, further studies are needed to investigate the potential toxicity of 2-Phenyl-1-thiomorpholin-4-ylethanethione and to determine safe dosage levels for human use.
Synthesemethoden
The synthesis of 2-Phenyl-1-thiomorpholin-4-ylethanethione involves the reaction of 2-phenyl-1,3-propanedithiol with morpholine in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to form 2-Phenyl-1-thiomorpholin-4-ylethanethione. This reaction sequence is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-thiomorpholin-4-ylethanethione has been extensively studied for its potential therapeutic applications. Research has shown that 2-Phenyl-1-thiomorpholin-4-ylethanethione possesses antitumor, antiviral, and antibacterial properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-phenyl-1-thiomorpholin-4-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS2/c14-12(13-6-8-15-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGDZZJKLXIKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(thiomorpholin-4-yl)ethane-1-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2839372.png)
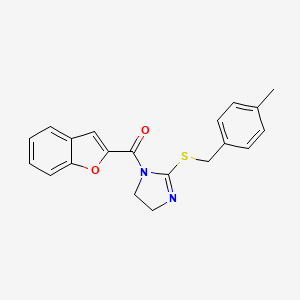
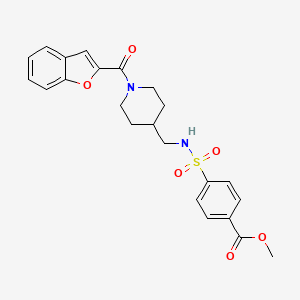
![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2839377.png)
![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2839379.png)
![(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2839380.png)

![N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2839384.png)
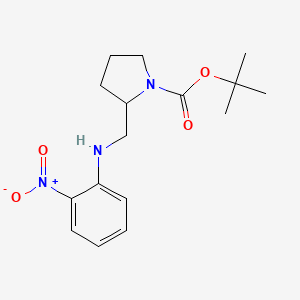

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2839389.png)
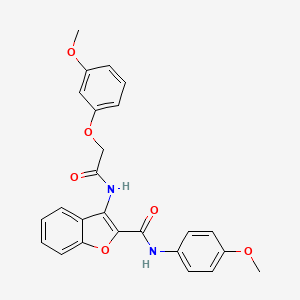
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)
![Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2839395.png)